molecular formula C12H18O2 B1596030 Carvyl acetate CAS No. 97-42-7

Carvyl acetate

Número de catálogo: B1596030
Número CAS: 97-42-7
Peso molecular: 194.27 g/mol
Clave InChI: YTHRBOFHFYZBRJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

. It is a colorless to pale yellow liquid with a sweet, fruity aroma, often described as having hints of spearmint and citrus. Carvyl acetate is primarily used as a flavoring agent in the food, beverage, and cosmetic industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carvyl acetate can be synthesized through the esterification of carvone with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure the complete conversion of carvone to this compound.

Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar esterification processes. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The resulting product is then purified through distillation to remove any unreacted starting materials and byproducts.

Análisis De Reacciones Químicas

Types of Reactions: Carvyl acetate primarily undergoes hydrolysis and oxidation reactions.

Common Reagents and Conditions:

  • Hydrolysis: this compound can be hydrolyzed to carvone and acetic acid using aqueous acid or base catalysts.

  • Oxidation: this compound can be oxidized to produce carvone derivatives, such as carvone epoxide, using oxidizing agents like hydrogen peroxide or ozone.

Major Products Formed:

  • Hydrolysis: Carvone and acetic acid.

  • Oxidation: Carvone epoxide and other carvone derivatives.

Aplicaciones Científicas De Investigación

Carvyl acetate has various applications in scientific research, including:

  • Chemistry: Used as a starting material for the synthesis of carvone derivatives and other flavor compounds.

  • Biology: Studied for its potential antimicrobial properties and its role in plant defense mechanisms.

  • Medicine: Investigated for its potential use in flavoring pharmaceuticals and its impact on human sensory perception.

  • Industry: Utilized as a natural flavoring agent in food, beverages, and cosmetics due to its pleasant aroma and taste.

Mecanismo De Acción

The mechanism by which carvyl acetate exerts its effects involves its interaction with olfactory receptors in the human nose, leading to the perception of its sweet, fruity, and minty aroma. The compound binds to specific olfactory receptors, triggering a cascade of neural signals that are interpreted by the brain as a pleasant scent.

Molecular Targets and Pathways Involved:

  • Olfactory Receptors: this compound binds to specific olfactory receptors in the nasal epithelium.

  • Neural Pathways: The binding of this compound to these receptors activates neural pathways that transmit the scent information to the brain.

Comparación Con Compuestos Similares

  • Limonene

  • Menthol

  • Citral

Propiedades

IUPAC Name

(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl) acetate
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InChI

InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

YTHRBOFHFYZBRJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1OC(=O)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Record name CARVYL ACETATE
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DSSTOX Substance ID

DTXSID3024738
Record name Carvyl acetate
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Molecular Weight

194.27 g/mol
Source PubChem
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Physical Description

Carvyl acetate is a clear colorless liquid. (NTP, 1992), colourless to pale yellow liquid with a spearminty odour
Record name CARVYL ACETATE
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Record name Carvyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/350/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

171 to 174 °F at 0.1 mmHg (NTP, 1992)
Record name CARVYL ACETATE
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Flash Point

207 °F (NTP, 1992)
Record name CARVYL ACETATE
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Solubility

slightly soluble in water; soluble in alcohol and most fixed oils
Record name Carvyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.976 (NTP, 1992) - Less dense than water; will float, 0.964-0.970
Record name CARVYL ACETATE
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Record name Carvyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/350/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

97-42-7, 1205-42-1, 7053-79-4
Record name CARVYL ACETATE
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Record name Carvyl acetate
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Record name Carvyl acetate
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Record name 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,5R)-rel-
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Record name Carvyl acetate
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Record name p-mentha-1(6),8-dien-2-yl acetate
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Record name (1S-trans)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-yl acetate
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Record name cis-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-yl acetate
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Record name Carvyl acetate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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